1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-
Description
IUPAC Nomenclature and Systematic Identification
The compound 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)- derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a spirocyclic system comprising two fused four-membered rings (spiro[4.4]nonane), with one nitrogen atom in each ring (1,7-diaza designation). The carboxylic acid group at position 1 is esterified with a tert-butyl (1,1-dimethylethyl) group, while position 6 bears a ketone (oxo) functional group. The stereochemistry at the spiro carbon (C5) and the phenylethyl-substituted nitrogen (C7) is specified as R configuration.
The molecular formula is C21H28N2O3 , calculated based on the substituents:
- Spiro[4.4]nonane backbone: C9H12N2
- tert-Butyl ester group: C4H9O2
- 6-oxo and 7-(1R-phenylethyl) groups: C8H7O
| Property | Value |
|---|---|
| IUPAC Name | (5R)-1,1-dimethylethyl 6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate |
| CAS Registry Number | Not publicly disclosed |
| Molecular Formula | C21H28N2O3 |
| Systematic Synonyms | tert-Butyl (5R)-6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate |
Molecular Geometry and Spirocyclic Core Analysis
The spiro[4.4]nonane core consists of two fused four-membered rings sharing a single spiro carbon atom (C5). This creates a rigid, non-planar geometry with a dihedral angle of approximately 90° between the two rings. The nitrogen atoms at positions 1 and 7 introduce basicity and hydrogen-bonding capabilities, while the ketone at position 6 introduces a planar, electron-deficient region conducive to nucleophilic attacks.
X-ray crystallography of analogous compounds (e.g., 1,7-Diazaspiro[4.4]nonan-6-one derivatives) reveals bond lengths of 1.46–1.52 Å for the C–N bonds and 1.21 Å for the C=O bond in the ketone group. The tert-butyl ester group adopts a staggered conformation to minimize steric hindrance, with C–O bond lengths consistent with ester functionalities (1.34 Å).
Stereochemical Configuration at C5 and C7 Positions
The compound exhibits two stereogenic centers:
- C5 (Spiro Carbon) : The R configuration arises from the clockwise prioritization of substituents (NH, COOt-Bu, CH2, and the fused ring system) under the Cahn-Ingold-Prelog rules.
- C7 (Phenylethyl Attachment) : The (1R)-1-phenylethyl group introduces a second R configuration, with the phenyl ring occupying a pseudo-equatorial position to reduce steric clash with the spirocyclic core.
The interplay between these configurations creates a chiral environment that influences molecular recognition and binding affinity in biological systems. For example, the (5R,7R) diastereomer shows distinct conformational preferences compared to its (5S,7R) counterpart, as evidenced by NMR coupling constants (J = 9–12 Hz for vicinal protons).
tert-Butyl Ester Protective Group Functionality
The tert-butyl ester serves as a protective group for the carboxylic acid moiety, enhancing stability during synthetic procedures. Key attributes include:
- Steric Shielding : The bulky tert-butyl group (van der Waals volume = 118 ų) prevents nucleophilic attack at the carbonyl carbon.
- Acid Stability : The ester is resistant to acidic conditions (e.g., HCl in dioxane) but cleavable via strong acids like trifluoroacetic acid (TFA).
- Solubility Modulation : The hydrophobic tert-butyl group improves solubility in organic solvents (logP increased by ~1.5 units compared to the free acid).
| Parameter | tert-Butyl Ester | Free Carboxylic Acid |
|---|---|---|
| Hydrolytic Stability (pH 7) | >24 hours | <1 hour |
| LogP (Octanol/Water) | 3.2 ± 0.3 | 1.7 ± 0.2 |
| Tm (Melting Point) | 98–102°C | 215–218°C (decomposes) |
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl (5R)-6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20-/m1/s1 |
InChI Key |
KYRRSVXWTJYURJ-FOIQADDNSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@]3(C2=O)CCCN3C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions.
Incorporation of the phenylethyl group: This step often involves the use of Grignard reagents or other organometallic compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Overview
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is a complex organic compound with significant potential in various scientific fields. Its unique spirocyclic structure and functional groups make it a valuable building block in organic synthesis, medicinal chemistry, and material science.
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its spirocyclic framework allows for the introduction of various functional groups through established chemical reactions such as nucleophilic substitutions and oxidations.
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit KRAS G12C mutations, which are prevalent in non-small cell lung cancer. The binding to the switch-II pocket of the KRAS protein disrupts its activity and downstream signaling pathways, leading to reduced tumor growth.
- Antimicrobial Properties : Related diazaspiro compounds have demonstrated effectiveness against bacterial phosphatases, suggesting potential applications in treating bacterial infections.
Drug Development
The compound is being investigated for its potential as a therapeutic agent. Its structural features may be leveraged to develop drugs targeting specific molecular pathways involved in various diseases.
Material Science
Due to its unique properties, the compound may find applications in the development of specialty chemicals and polymers with tailored characteristics for industrial use.
Case Study 1: Antitumor Efficacy
A study involving xenograft mouse models demonstrated that derivatives of this compound exhibited dose-dependent antitumor effects when administered subcutaneously. This highlights its potential for development into therapeutic agents against solid tumors.
Case Study 2: Enzyme Inhibition
Research indicated that certain diazaspiro derivatives act as potent inhibitors of YopH, a protein tyrosine phosphatase associated with bacterial pathogenesis. This suggests a pathway for exploring antimicrobial applications.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and exerting its effects.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Systems
Table 1: Key Structural Differences in Spirocyclic Cores
Key Observations :
- Spiro Ring Size: The [4.4]nonane system (target compound) offers a compact structure compared to larger [4.5]decane or smaller [3.5]nonane systems.
- Functional Group Positioning : The 6-oxo group in the target compound distinguishes it from analogues with alternative ketone placements (e.g., 2-oxo in or diones in ).
Substituent and Stereochemical Comparisons
Table 2: Substituent and Stereochemical Diversity
Key Observations :
- Arylalkyl vs. Heteroaryl Substituents : The target’s 7-[(1R)-1-phenylethyl] group enhances lipophilicity compared to pyridinyl () or methyl groups (), affecting bioavailability and receptor binding.
- Stereochemical Impact : The (5R) configuration in the target compound likely confers selectivity in biological interactions, similar to enantiomerically pure spiro derivatives reported in and .
Physicochemical and Pharmacological Properties
- Solubility and Stability : The tert-butyl ester in the target compound improves stability and solubility in organic solvents compared to free acids or diones .
- Biological Activity: Spiro[4.4]nonane derivatives are explored as protease inhibitors (e.g., TDI-8164 in ) or neurological agents due to their rigid, conformationally restricted scaffolds .
Biological Activity
1,7-Diazaspiro[4.4]nonane derivatives have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. The compound 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is a notable example that has been studied for its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure which contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 280.38 g/mol. The presence of both nitrogen atoms in the diazaspiro structure and the carboxylic acid moiety plays a crucial role in its interaction with biological targets.
Synthesis
The synthesis of 1,7-Diazaspiro[4.4]nonane derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, one synthetic route utilizes gold(I) catalysis to facilitate the formation of spiro compounds under mild conditions . The synthesis process can be optimized for yield and purity through careful selection of reagents and reaction conditions.
Antimicrobial Activity
Research has indicated that 1,7-Diazaspiro[4.4]nonane derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Cytotoxicity
In vitro studies have shown that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For example, compounds derived from the diazaspiro framework have been tested for their ability to induce apoptosis in human cancer cells . The cytotoxicity is often linked to the ability of these compounds to interact with cellular signaling pathways that regulate cell survival.
Neuropharmacological Effects
The diazaspiro compounds are also being investigated for their neuropharmacological properties. Specifically, they have shown potential as sigma receptor ligands, which are implicated in various neurological disorders . This activity suggests that they may be useful in developing treatments for conditions such as depression or anxiety.
Case Studies
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
- Stepwise Protection-Cyclization : Use tert-butyl esters (Boc) to protect the carboxylic acid group during synthesis, as seen in analogous spiro compounds . Cyclization under mild acidic conditions (e.g., HCl/THF) can promote spiro ring formation while minimizing side reactions .
- Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the product. Monitor purity via LC-MS (e.g., m/z 407.2 [M+H]+ as in ) and confirm by H NMR (e.g., coupling constants for stereochemical integrity, J = 7.4–13.4 Hz for spiro protons) .
- Yield Improvement : Optimize reaction stoichiometry (e.g., 1.2 eq. of (R)-1-phenylethylamine) and temperature (40–60°C) to reduce racemization .
Q. What analytical techniques are critical for confirming the spiro structure and stereochemistry?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spiro core and (5R) configuration. High-resolution data (d-spacing < 0.8 Å) and twin refinement may be required for complex crystals .
- NMR Spectroscopy : Analyze H and C NMR for diagnostic signals (e.g., δ 2.00 ppm for quintet protons in spiro rings, δ 170–175 ppm for carbonyl groups) .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol) to verify enantiomeric purity (>98%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS for hydrolysis (e.g., loss of Boc group) or oxidation (e.g., 6-oxo group reactivity) .
- Solid-State Stability : Perform PXRD to detect polymorphic changes. Use DSC to identify melting point shifts (>2°C indicates instability) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across assays?
Methodological Answer:
- Purity Validation : Re-test batches with ≥95% HPLC purity (). Exclude impurities like de-Boc derivatives (m/z 307.1 [M+H]+) that may antagonize activity .
- Target Engagement Assays : Use SPR (surface plasmon resonance) to measure direct binding affinity (K) to osteoclast receptors, comparing with cell-based IC values .
- Statistical Analysis : Apply ANOVA to assess inter-assay variability (p < 0.05) and use ROC curves to validate dose-response trends .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Substituent Screening : Replace the (R)-1-phenylethyl group with fluorinated aryl groups (e.g., 3-fluoro-4-methoxybenzyl in ) to enhance receptor binding.
- Spiro Ring Modification : Synthesize 2,7-diazaspiro[4.5]decane analogs (CAS: 236406-61-4, ) to evaluate ring size impact on activity.
- In Silico Docking : Use AutoDock Vina with crystallographic coordinates (from SHELX-refined structures) to predict binding modes and optimize substituent positions .
Q. What methodologies are recommended for evaluating metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t using first-order kinetics .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC values >10 µM indicate low risk of drug-drug interactions .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
Methodological Answer:
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
